molecular formula C14H18O5 B14230902 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid CAS No. 820247-02-7

4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid

Cat. No.: B14230902
CAS No.: 820247-02-7
M. Wt: 266.29 g/mol
InChI Key: ZGLHKIUZLNPNMN-UHFFFAOYSA-N
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Description

4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid is an organic compound with a complex structure that includes a dioxane ring and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid typically involves the condensation of glycerol with benzaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, a reaction time of 4 hours, and the use of ligroin as a solvent . The product, 2-phenyl-1,3-dioxan-5-ol, is then isolated and purified.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-dioxan-5-ol: A related compound with similar structural features.

    2,5-Diphenyl-1,3-oxazoline: Another compound with a dioxane ring and phenyl groups.

Uniqueness

4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid is unique due to its specific combination of a dioxane ring and a butanoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

820247-02-7

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoic acid

InChI

InChI=1S/C14H18O5/c15-13(16)7-4-8-17-12-9-18-14(19-10-12)11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)

InChI Key

ZGLHKIUZLNPNMN-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)OCCCC(=O)O

Origin of Product

United States

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